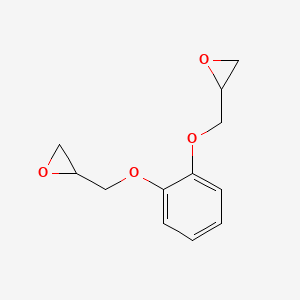

1,2-Bis(glycidyloxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[[2-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-4-12(16-8-10-6-14-10)11(3-1)15-7-9-5-13-9/h1-4,9-10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANYVMWDXJHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951201 | |

| Record name | 2,2'-[1,2-Phenylenebis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2851-82-3 | |

| Record name | 2,2′-[1,2-Phenylenebis(oxymethylene)]bis[oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2851-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(glycidyloxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002851823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC331271 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-[1,2-Phenylenebis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-bis(2,3-epoxypropoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(GLYCIDYLOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82TOG4404J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Epoxy Reswithin Contemporary Polymer Science

Epoxy resins are a significant class of thermosetting polymers widely recognized for their exceptional performance characteristics. These resins, in their uncured state, are low molecular weight pre-polymers or oligomers containing one or more epoxide groups. The transformation from a liquid or semi-solid state to a rigid, three-dimensional network occurs through a process called curing, which involves the reaction of the epoxide groups with a variety of co-reactants known as hardeners or curing agents. This process results in materials with high mechanical strength, excellent chemical resistance, and strong adhesion to a wide range of substrates.

In contemporary polymer science, epoxy resins are indispensable in numerous advanced applications. Their versatility allows for the formulation of materials with tailored properties, ranging from high-performance adhesives and coatings to matrices for fiber-reinforced composites in the aerospace and automotive industries. acs.org The continuous development in this field focuses on creating novel epoxy systems with enhanced properties such as higher thermal stability, improved fracture toughness, and inherent flame retardancy. acs.org Furthermore, there is a growing emphasis on developing bio-based epoxy resins to address sustainability concerns. acs.orgmdpi.com

Significance of Benzene-based Diepoxides As Monomeric Precursors

Benzene-based diepoxides are a crucial category of monomers used in the synthesis of high-performance epoxy resins. The aromatic benzene ring within their structure imparts rigidity and thermal stability to the resulting polymer network. This is a direct consequence of the stable, planar nature of the benzene ring, which restricts segmental motion in the cured polymer, leading to a higher glass transition temperature (Tg) and improved mechanical properties at elevated temperatures.

The specific positioning of the two epoxy groups on the benzene ring (ortho, meta, or para) significantly influences the processing characteristics of the resin and the final properties of the thermoset. For instance, the symmetrical structure of para-isomers can lead to more linear polymerization and higher thermal stability. In contrast, ortho-isomers may exhibit different reactivity due to steric hindrance between the adjacent functional groups. The ability to systematically modify the structure of these diepoxides allows for precise control over the crosslink density and architecture of the final thermoset material, making them ideal candidates for advanced research and specialized applications.

Overview of 1,2-bis Glycidyloxy Benzene As a Research Subject in Thermoset Chemistry

Established Synthetic Pathways for Glycidyl Ether Formation

The fundamental chemical reaction for producing this compound involves the condensation of catechol and epichlorohydrin. google.com This process is typically facilitated by a base and can be carried out using phase-transfer catalysis to improve reaction efficiency. google.comdss.go.th

The synthesis proceeds through a two-step mechanism. Initially, the epichlorohydrin ring opens, and it condenses with the catechol. google.com Subsequently, under the influence of a base, a molecule of hydrogen chloride is eliminated, leading to the formation of the oxirane (epoxide) ring. google.com

A critical factor in the synthesis is managing selectivity. Since catechol has two hydroxyl groups, the reaction can yield both the mono-glycidyl ether and the desired di-glycidyl ether. To promote the formation of this compound, an excess of epichlorohydrin is typically used. google.com This helps to ensure that both hydroxyl groups on the catechol molecule react.

Optimizing the yield and purity of this compound hinges on carefully controlling the reaction conditions and the catalytic system. Key factors include the choice of base, the use of a phase-transfer catalyst, reaction temperature, and the molar ratio of reactants.

Base: Strong mineral bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are preferred for this reaction. google.com They are typically used as an aqueous solution with a concentration ranging from 10% to 50%. google.com The base facilitates the deprotonation of catechol, making it a more potent nucleophile.

Phase-Transfer Catalyst (PTC): In the two-phase system (aqueous base and organic reactants), a PTC is crucial for transporting the phenoxide ion from the aqueous to the organic phase. dss.go.th Commonly used PTCs include tetrabutylammonium bromide, benzyltriethylammonium chloride, and tetrabutylammonium chloride. google.com The use of a PTC can lead to higher yields and allows for the easy removal of solid byproducts like sodium chloride through simple filtration. dss.go.thresearchgate.net

Solvent: Often, an excess of epichlorohydrin itself serves as the organic solvent, which simplifies the process and reduces environmental impact by avoiding other organic solvents. google.comresearchgate.net

Temperature: The reaction temperature is typically maintained between 20°C and 80°C, with a preferred range of 30°C to 60°C to balance reaction rate and minimize side reactions. google.com

Reactant Ratio: The molar ratio of epichlorohydrin to catechol is generally kept high, between 2:1 and 5:1, to favor the formation of the diglycidyl ether. google.com

Table 1: Key Parameters in the Synthesis of this compound

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Precursor | Catechol (1,2-dihydroxybenzene) | Source of the benzene ring with two adjacent hydroxyl groups. |

| Reagent | Epichlorohydrin | Provides the glycidyl groups. |

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (10-50% aq. solution) | Facilitates the condensation and subsequent ring closure. google.com |

| Catalyst | Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Enhances reaction rate in the two-phase system. google.comdss.go.th |

| Temperature | 30°C - 60°C | Optimizes reaction kinetics while minimizing byproducts. google.com |

| Reactant Ratio | Epichlorohydrin to Catechol > 2:1 | Maximizes the yield of the diglycidyl ether. google.com |

Derivatization Strategies and Chemical Modification Approaches

The versatility of the glycidyl ether functional group allows for various derivatization and modification strategies to produce a range of related compounds with tailored properties.

The synthetic principles applied to catechol can be extended to its isomers, resorcinol (1,3-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene), to produce their respective diglycidyl ethers: 1,3-bis(glycidyloxy)benzene and 1,4-bis(glycidyloxy)benzene. google.comwikipedia.org The synthesis of these analogs follows a similar reaction pathway involving the corresponding dihydroxybenzene and epichlorohydrin.

Furthermore, substituted phenols can be used as starting materials to create a wider variety of glycidyl ethers. For instance, guaiacol (2-methoxyphenol) can be reacted with epichlorohydrin to produce guaiacol glycidyl ether. google.com This demonstrates the adaptability of the synthesis method to incorporate other functional groups onto the benzene ring.

The epoxide rings of this compound are highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is the basis for its primary application as a cross-linking agent in epoxy resins. The reaction with amines, for example, leads to the formation of a durable, cross-linked polymer network.

Additionally, the catechol moiety itself can be a point of functionalization. For instance, catechol-containing polymers can be synthesized for applications such as creating antifouling surfaces. rsc.org In some approaches, a protected form of a catechol-containing epoxide monomer, such as catechol acetonide glycidyl ether (CAGE), is used in polymerization reactions. acs.orgcolab.ws The protecting group is later removed to expose the reactive catechol functionality. acs.orgcolab.ws This strategy allows for the creation of polymers with pendant catechol groups that can be used for surface adhesion or metal complexation. acs.orgcolab.wsresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-Bis(glycidyloxy)benzene |

| 1,4-Bis(glycidyloxy)benzene |

| Benzyltriethylammonium chloride |

| Catechol |

| Catechol acetonide glycidyl ether (CAGE) |

| Epichlorohydrin |

| Guaiacol |

| Guaiacol glycidyl ether |

| Hydroquinone |

| Potassium hydroxide |

| Pyrocatechol diglycidyl ether |

| Resorcinol |

| Sodium hydroxide |

| Tetrabutylammonium bromide |

Q & A

Q. What are the standard synthetic routes for 1,2-Bis(glycidyloxy)benzene, and how is reaction progress monitored?

The compound is typically synthesized via the epoxidation of resorcinol using epichlorohydrin under alkaline conditions. Reaction progress is monitored using gas chromatography (GC) or thin-layer chromatography (TLC) to track the consumption of starting materials and formation of the glycidyl ether . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are employed to confirm structural features, such as the presence of epoxy groups (~910 cm⁻¹ in FTIR) and aromatic protons (δ 6.5–7.5 ppm in ¹H NMR) .

Q. How is purity assessed for this compound, and what impurities are commonly observed?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to quantify purity. Common impurities include unreacted resorcinol, partially epoxidized intermediates, and hydrolyzed epoxy byproducts (e.g., diols formed via ring-opening reactions). Mass spectrometry (MS) can identify low-abundance contaminants .

Q. What safety precautions are critical during handling?

The compound is a skin and respiratory irritant (H315, H319, H335). Researchers must use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during synthesis?

Side reactions, such as epoxy ring-opening via hydrolysis or nucleophilic attack, are mitigated by:

- Strict control of moisture (use anhydrous solvents, inert atmosphere).

- Adjusting reaction pH (maintain alkaline conditions to stabilize intermediates).

- Temperature modulation (e.g., 50–60°C to balance reaction rate and selectivity). Kinetic studies using differential scanning calorimetry (DSC) can identify exothermic side reactions .

Q. What analytical strategies resolve contradictions in reported thermal stability data?

Discrepancies in thermal degradation temperatures (e.g., TGA results ranging from 200–250°C) arise from differences in sample purity, heating rates, or atmospheric conditions. Researchers should:

Q. How does this compound perform in crosslinking polymer networks compared to analogous epoxy resins?

The meta-substitution on the benzene ring reduces steric hindrance, enhancing reactivity with amines or anhydrides. Comparative studies with bisphenol-A diglycidyl ether (DGEBA) show:

- Faster curing kinetics due to higher epoxy equivalent weight (EEW) reactivity.

- Improved thermal stability in cured networks (Tg ~120–150°C via DMA).

- Applications in high-performance composites and adhesives requiring low viscosity and rapid curing .

Methodological Considerations

Q. What techniques characterize epoxy conversion during polymerization?

Real-time monitoring employs:

Q. How are computational methods used to predict reactivity?

Density functional theory (DFT) calculations model epoxy ring-opening energetics with nucleophiles (e.g., amines). Key parameters include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.